N,N-Diethyl-2-((2-hydroxy-3-bornyl)amino)acetamide
Description
ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)AMINO)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an acetamide group, diethyl substitutions, and a hydroxy-bornyl amino group
Properties
CAS No. |
93189-94-7 |
|---|---|
Molecular Formula |
C16H30N2O2 |
Molecular Weight |
282.42 g/mol |
IUPAC Name |
N,N-diethyl-2-[(3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide |
InChI |
InChI=1S/C16H30N2O2/c1-6-18(7-2)12(19)10-17-13-11-8-9-16(5,14(13)20)15(11,3)4/h11,13-14,17,20H,6-10H2,1-5H3 |
InChI Key |
HJECSVWWPJPVOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CNC1C2CCC(C1O)(C2(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)AMINO)- typically involves multiple steps, starting with the preparation of the acetamide backbone. The diethyl groups are introduced through alkylation reactions, while the hydroxy-bornyl amino group is incorporated via a series of substitution and addition reactions. Common reagents used in these processes include alkyl halides, amines, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)AMINO)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amides or amines.
Scientific Research Applications
ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)AMINO)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)AMINO)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy-bornyl amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylacetamide: Shares the acetamide and diethyl groups but lacks the hydroxy-bornyl amino group.
N,N-Diethyl-2-hydroxyacetamide: Similar structure with a hydroxy group but without the bornyl amino substitution.
N,N-Diethyl-3-bornylacetamide: Contains the bornyl group but differs in the position and nature of other substituents.
Uniqueness
ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)AMINO)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Biological Activity
N,N-Diethyl-2-((2-hydroxy-3-bornyl)amino)acetamide is a complex organic compound with promising biological activities. This article reviews its biological effects, including anti-inflammatory and antimicrobial properties, and discusses relevant research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₃₂N₂O₂, with a molecular weight of approximately 296.4 g/mol. The compound features a diethylamino group attached to an acetamide moiety and a bornyl group, which contributes to its unique properties. The presence of these functional groups allows the compound to participate in various chemical reactions typical of amides and alcohols, potentially influencing its biological activity.
Anti-inflammatory Effects
Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. Research has shown that it can reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory conditions. In a controlled study involving adjuvant-induced arthritis in rats, doses of the compound resulted in a notable decrease in paw edema and reduced serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. Studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies. Its effectiveness compared to other known antimicrobial agents highlights its potential role in clinical applications.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Key Features |
|---|---|
| N,N-Diethylacetamide | Lacks the bornyl group; different chemical properties |
| Bornyl Acetate | Contains bornyl but lacks acetamide functionality |
| N,N-Diethyl-2-(methylamino)acetamide | Similar amine structure but without bornyl substitution |
This comparison illustrates how the unique combination of structural features in this compound may influence its reactivity and applications compared to other compounds.
Case Studies and Research Findings
Research on this compound has been limited but promising. A study focusing on its anti-inflammatory activity involved administering varying doses to rats with induced arthritis. Results showed that higher doses led to significant improvements in inflammation markers compared to control groups . Another investigation into its antimicrobial properties revealed effectiveness against specific bacterial strains, warranting further exploration into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
